1-Decanol

Description

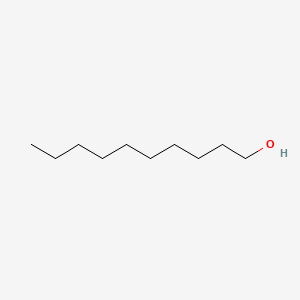

Decan-1-ol is a fatty alcohol consisting of a hydroxy function at C-1 of an unbranched saturated chain of ten carbon atoms. It has a role as a metabolite, a protic solvent and a pheromone. It is a primary alcohol and a decanol.

1-Decanol has been reported in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.

decan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O, Array | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26303-54-8 (aluminum salt), 37909-25-4 (magnesium salt) | |

| Record name | 1-Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021946 | |

| Record name | 1-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Clear liquid with a sweet odor; [CAMEO] Odor resembles orange flowers; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/floral, waxy, fruity odour | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Decyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

446 °F at 760 mmHg (USCG, 1999), boiling point equals 446 °F, 229 °C, BP: 115 to 120 °C at 15 mm Hg; 109.5 °C at 8 mm Hg, 230 °C | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

180 °F (USCG, 1999), Flash point equals 180 °F, 82 °C (180 °F) - closed cup, 180 °F (82 °C) (Open cup), 108 °C c.c. | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 37 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible in ethanol, ether, acetone, benzene, chloroform, 1:3 IN 60% ALCOHOL, Soluble in alcohol, ether, mineral oil, propylene glycol, fixed oils; Insoluble in glycerin water at 233 °C, Solubility in water, g/100ml at 20 °C: 0.37 (very poor), soluble in alcohol, ether, mineral oil, propylene glycol, most fixed oils; Insoluble in glycerin, water, 1 ml in 3 ml 60% alcohol (in ethanol) | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.84 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.826-0.831 | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.3 (Air= 1), Relative vapor density (air = 1): 5.5 | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00851 [mmHg], 0.00851 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |

| Record name | 1-Decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to water-white liquid, Colorless, viscous, refractive liquid, Moderately viscous, strongly refractive liquid | |

CAS No. |

112-30-1, 36729-58-5, 70084-71-8, 85566-12-7, 66455-17-2 | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036729585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-terpenoidal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070084718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C8-10 alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085566127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C9-11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-terpenoidal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C9-11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89V4LX791F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

44 °F (USCG, 1999), 7 °C, Surface tension = 0.029742 N/m (at melting point), 6.9 °C | |

| Record name | DECYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Decyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-DECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Decanol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-decanol, a long-chain fatty alcohol with significant applications in research and development, particularly within the pharmaceutical and chemical industries. This document outlines its key characteristics, details the experimental methodologies for their determination, and explores its role in biological systems and experimental workflows.

Core Physicochemical Properties of this compound

This compound, also known as decyl alcohol, is a colorless, viscous liquid with the chemical formula C₁₀H₂₂O.[1][2] Its distinct properties make it a valuable compound in various scientific applications. A summary of its key physicochemical data is presented below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₂₂O | - | - |

| Molar Mass | 158.28 | g/mol | - |

| Appearance | Viscous liquid | - | Room Temperature |

| Density | 0.8297 | g/cm³ | 25 °C |

| Melting Point | 6.4 | °C | - |

| Boiling Point | 232.9 | °C | 1013 hPa |

| Solubility in Water | 37 | mg/L | 25 °C |

| log P (Octanol-Water Partition Coefficient) | 4.57 | - | - |

| Viscosity | 12.048 | mPa·s | 25 °C |

| Surface Tension | 8.97 | mN/m | 20 °C (interfacial tension against water) |

| Refractive Index | 1.437 | - | 20 °C |

| Flash Point | 108 | °C | Closed cup |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for the reliable application of this compound in research. The following are detailed methodologies for measuring the key properties outlined above.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a precise volume.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it empty (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature (ρ_water) is known.

-

Calculate the volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water.

-

Empty and dry the pycnometer, then fill it with this compound at the desired temperature and weigh it (m₃).

-

The density of this compound (ρ_decanol) is then calculated as: ρ_decanol = (m₃ - m₁) / V.[3][4]

-

Melting Point Determination (Capillary Tube Method)

The melting point is a crucial indicator of purity.[5] The capillary tube method is a standard technique for its determination.

-

Procedure:

-

Ensure the this compound sample is solidified and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting). This range is the melting point.

-

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method provides an efficient way to determine the boiling point of a small liquid sample.

-

Procedure:

-

Add about 0.5 mL of this compound to a small test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube to create convection currents for uniform heating.

-

Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a substance.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand, permitting the undissolved this compound to separate.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved droplets.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method, such as gas chromatography (GC).

-

Viscosity Determination (Ubbelohde Viscometer)

The Ubbelohde viscometer is a type of capillary viscometer used for measuring kinematic viscosity.

-

Procedure:

-

Introduce a precise volume of this compound into the viscometer.

-

Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

-

Apply suction to draw the liquid up through the capillary tube to a point above the upper timing mark.

-

Release the suction and allow the liquid to flow back down under gravity.

-

Measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

-

Surface Tension Determination (Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used technique for measuring the surface tension of liquids at equilibrium.

-

Procedure:

-

A thin platinum plate is suspended from a balance.

-

The plate is brought into contact with the surface of the this compound sample.

-

The force exerted on the plate by the surface tension is measured by the balance.

-

The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

-

Refractive Index Determination (Abbe Refractometer)

An Abbe refractometer is an instrument used to measure the refractive index of liquids.

-

Procedure:

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and ensure a thin, uniform film of the liquid is present.

-

Allow the sample to reach thermal equilibrium with the instrument, often controlled by a water bath.

-

Look through the eyepiece and adjust the controls to bring the light and dark boundary into sharp focus at the center of the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Research Applications and Biological Interactions

This compound is utilized in various research applications, primarily due to its properties as a solvent, surfactant, and its ability to interact with biological membranes.

Transdermal Drug Delivery

A significant application of this compound is as a chemical penetration enhancer in transdermal drug delivery systems. It is believed to enhance skin permeability by disrupting the highly ordered lipid structure of the stratum corneum, thereby facilitating the passage of therapeutic agents through the skin barrier.

An experimental workflow for evaluating the efficacy of this compound as a skin penetration enhancer typically involves in vitro permeation studies using Franz diffusion cells.

Modulation of Ion Channels and Receptors

This compound has been shown to interact with specific ion channels and receptors in the central nervous system, making it a tool for neuropharmacological research.

-

Glycine Receptors (GlyRs): In non-neuronal cells, activation of GlyRs can lead to changes in membrane potential, which in turn modulates calcium influx and downstream cellular processes. This compound has been observed to have complex, concentration-dependent effects on GlyRs.

-

5-HT2A Receptors: this compound has been found to have little to no inhibitory effect on 5-HT2A receptor-induced currents, in contrast to shorter-chain alcohols. The 5-HT2A receptor typically signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and intracellular calcium. Understanding the lack of effect of longer-chain alcohols like this compound can provide insights into the structural requirements for ligand interaction with this receptor.

This guide provides a foundational understanding of the physicochemical properties of this compound and its applications in a research context. The detailed experimental protocols and visual representations of its biological interactions are intended to support scientists and researchers in their work with this versatile compound.

References

- 1. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 2. Ubbelohde Viscometer SOP Template | Template by ClickUp™ [clickup.com]

- 3. researchgate.net [researchgate.net]

- 4. What are the requirements for using a Viscometer? Q&A | NBCHAO [en1.nbchao.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

1-Decanol as a Protic Solvent in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, cost-effectiveness, and environmental impact. This technical guide explores the utility of 1-decanol, a long-chain primary alcohol, as a protic solvent in a variety of organic reactions. As the chemical industry increasingly embraces the principles of green chemistry, solvents derived from renewable resources that offer low toxicity and biodegradability are gaining prominence. This compound, which can be sourced from natural oils, presents itself as a compelling alternative to conventional volatile organic solvents.[1]

This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in key organic transformations, and a discussion of its role as a sustainable reaction medium.

Core Properties of this compound as a Solvent

This compound possesses a unique combination of properties that make it a versatile solvent for a range of organic reactions. Its long alkyl chain imparts a non-polar character, allowing for the dissolution of lipophilic compounds, while the terminal hydroxyl group provides protic and polar characteristics, enabling it to engage in hydrogen bonding and solvate polar reagents.[1][2] This amphiphilic nature is particularly advantageous in reactions involving both polar and non-polar species.

With a high boiling point and low vapor pressure, this compound is well-suited for reactions requiring elevated temperatures, minimizing solvent loss through evaporation and improving laboratory safety.[3][4] Furthermore, its biodegradability and derivation from renewable feedstocks, such as coconut and palm kernel oil, align with the growing demand for sustainable chemical processes.

Physicochemical Data of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | |

| Molar Mass | 158.28 g/mol | |

| Appearance | Colorless viscous liquid | |

| Odor | Mild, characteristic fatty alcohol odor | |

| Melting Point | 6.4 °C | |

| Boiling Point | 232.9 °C | |

| Density | 0.8297 g/cm³ at 20 °C | |

| Viscosity | 12.048 mPa·s at 25 °C | |

| Flash Point | 108 °C (closed cup) | |

| Autoignition Temperature | 254 °C | |

| Solubility in Water | 37 mg/L at 25 °C | |

| log P (Octanol-Water Partition Coefficient) | 4.57 | |

| Vapor Pressure | <0.1 hPa at 20 °C | |

| Refractive Index (n²⁰/D) | 1.437 |

Applications of this compound in Organic Synthesis

The unique properties of this compound lend themselves to a variety of applications in organic synthesis, including as a medium for esterifications, nanoparticle synthesis, and potentially in palladium-catalyzed cross-coupling reactions.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically catalyzed by a strong acid. When a long-chain alcohol like this compound is one of the reactants, it can also serve as the solvent, particularly when used in excess to drive the reaction equilibrium towards the product.

This protocol describes a general procedure for the esterification of a generic carboxylic acid with this compound, where this compound serves as both the reactant and the solvent.

Materials:

-

Carboxylic Acid (R-COOH)

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the carboxylic acid (1.0 equivalent) and an excess of this compound (e.g., 3.0-5.0 equivalents).

-

Catalyst Addition: Carefully add the acid catalyst (e.g., 5 mol% H₂SO₄ or p-TsOH) to the reaction mixture.

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of this compound.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent for extraction.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the extraction solvent and excess this compound. The resulting crude ester can be further purified by vacuum distillation or column chromatography.

References

Synthesis of 1-Decanol via the Ziegler Process: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-decanol for laboratory use via the Ziegler process, also known as the Ziegler-Alfol synthesis. This process offers a powerful method for the production of linear primary alcohols from ethylene, a fundamental building block in the chemical industry. This document outlines the core principles, a representative experimental protocol, critical safety considerations, and expected quantitative data.

Introduction

The Ziegler process, developed by Karl Ziegler, is a cornerstone of industrial organometallic chemistry.[1][2] It facilitates the oligomerization of ethylene using a trialkylaluminium catalyst, typically triethylaluminum, to produce a range of long-chain trialkylaluminum compounds.[3] Subsequent oxidation and hydrolysis of these intermediates yield linear primary alcohols with an even number of carbon atoms.[1] For the synthesis of this compound, this process involves the controlled addition of four ethylene units to each ethyl group on the triethylaluminum catalyst.

The overall transformation can be summarized in three key stages:

-

Ethylene Oligomerization (Growth Reaction): Triethylaluminum reacts with ethylene under heat and pressure to form tri-decylaluminum.

-

Oxidation: The tri-decylaluminum is oxidized with dry air or oxygen to form the corresponding aluminum alkoxides.

-

Hydrolysis: The aluminum alkoxides are hydrolyzed to yield this compound and an aluminum hydroxide byproduct.

This guide provides a detailed, albeit representative, laboratory-scale protocol for the synthesis of this compound, acknowledging the limited availability of specific lab-scale procedures in published literature. The provided methodology is constructed from the well-established principles of the Ziegler-Alfol synthesis.

Critical Safety Considerations: Handling Triethylaluminum

Triethylaluminum (TEA) is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[4] It also reacts violently with water. Therefore, strict adherence to safety protocols is paramount when handling this reagent.

Personal Protective Equipment (PPE):

-

Fire-resistant lab coat.

-

Chemical splash goggles and a face shield.

-

Flame-resistant gloves (e.g., Nomex) worn over chemically resistant gloves (e.g., nitrile).

-

Avoidance of synthetic clothing.

Handling Procedures:

-

All manipulations involving triethylaluminum must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or a glovebox.

-

Glassware must be oven-dried and cooled under an inert atmosphere before use.

-

Use syringes with Luer-lock tips to prevent accidental separation of the needle and barrel.

-

For transfers of larger volumes, a double-tipped needle (cannula) technique is recommended.

-

Ensure a Class D fire extinguisher (for combustible metals) and a container of dry sand are readily accessible.

Quenching and Disposal:

-

Residual triethylaluminum and any contaminated equipment must be quenched carefully. This is typically done by slow, dropwise addition of a high-boiling point alcohol (e.g., isopropanol) under an inert atmosphere and with cooling, followed by the slow addition of water.

-

All waste must be disposed of as hazardous waste according to institutional guidelines.

Overall Synthesis Scheme

The synthesis of this compound via the Ziegler process can be represented by the following sequence of reactions:

-

Chain Growth (Oligomerization): Al(C₂H₅)₃ + 12 C₂H₄ → Al(C₁₀H₂₁)₃

-

Oxidation: Al(C₁₀H₂₁)₃ + 3/2 O₂ → Al(OC₁₀H₂₁)₃

-

Hydrolysis: Al(OC₁₀H₂₁)₃ + 3 H₂O → 3 CH₃(CH₂)₉OH + Al(OH)₃

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound. The quantities and reaction parameters are estimates based on the principles of the Ziegler-Alfol synthesis and may require optimization.

Materials and Equipment:

-

Triethylaluminum (TEA)

-

Ethylene (high purity)

-

Dry, oxygen-free solvent (e.g., toluene or heptane)

-

Dry oxygen or air

-

Sulfuric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

High-pressure stainless-steel reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

-

Schlenk line and associated glassware for inert atmosphere techniques

-

Syringes and cannulas

Procedure:

Step 1: Ethylene Oligomerization (Chain Growth)

-

Assemble the dry, inert gas-purged high-pressure reactor.

-

Under a positive pressure of inert gas, charge the reactor with a solution of triethylaluminum in the chosen dry solvent.

-

Seal the reactor and perform several cycles of pressurizing with ethylene and venting to ensure an ethylene atmosphere.

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 30-100 bar).

-

Heat the reactor to the reaction temperature (e.g., 90-120 °C) with vigorous stirring.

-

Maintain the ethylene pressure by feeding more gas as it is consumed. Monitor the reaction progress by observing the uptake of ethylene. The reaction time will depend on the specific conditions and may range from several hours to a full day.

-

Once the desired amount of ethylene has been consumed, cool the reactor to room temperature and carefully vent the excess ethylene.

Step 2: Oxidation

-

Purge the reactor with dry nitrogen.

-

Cool the reactor contents to a low temperature (e.g., 0-10 °C) to control the exothermicity of the oxidation reaction.

-

Slowly introduce a stream of dry air or a mixture of oxygen and nitrogen into the reactor with vigorous stirring. The oxygen concentration should be kept low to prevent runaway reactions.

-

Maintain the low temperature throughout the oxidation process. The reaction is complete when the uptake of oxygen ceases.

Step 3: Hydrolysis and Work-up

-

Carefully transfer the cooled reaction mixture of aluminum alkoxides to a separate flask containing a cooled, dilute solution of sulfuric acid with vigorous stirring. This hydrolysis step is highly exothermic.

-

After the initial exothermic reaction subsides, continue stirring until two clear layers are formed. The top layer is the organic phase containing this compound, and the bottom layer is the aqueous phase containing aluminum salts.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with dilute sulfuric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Step 4: Purification

-

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product of high purity.

Data Presentation

The following tables summarize the key experimental parameters and expected outcomes for the laboratory synthesis of this compound via the Ziegler process. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Key Experimental Parameters

| Parameter | Value |

| Oligomerization | |

| Triethylaluminum:Ethylene Molar Ratio | ~ 1:12 |

| Solvent | Toluene or Heptane |

| Temperature | 90 - 120 °C |

| Pressure | 30 - 100 bar |

| Reaction Time | 4 - 24 hours |

| Oxidation | |

| Temperature | 0 - 10 °C |

| Oxidant | Dry Air or O₂/N₂ mixture |

| Hydrolysis | |

| Reagent | Dilute H₂SO₄ |

| Temperature | 0 - 25 °C |

Table 2: Expected Quantitative Data

| Parameter | Expected Value |

| Yield of this compound (crude) | 70 - 90% |

| Purity of this compound (after distillation) | > 98% (by GC-MS) |

| Major Byproducts | Other even-numbered linear alcohols (C6, C8, C12, etc.), 1-decene, decane |

Visualizations

Diagram 1: Overall Reaction Pathway of the Ziegler-Alfol Synthesis of this compound

Caption: The three main stages of the Ziegler-Alfol synthesis of this compound.

Diagram 2: Experimental Workflow for Laboratory Synthesis of this compound

Caption: A stepwise workflow for the laboratory synthesis of this compound.

Diagram 3: Logical Relationship of Synthesis Steps

Caption: The logical progression of the synthesis from starting materials to the final product.

References

An In-depth Technical Guide on the Natural Sources and Extraction of 1-Decanol for Scientific Study

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of 1-decanol, a long-chain fatty alcohol with applications in various scientific and industrial fields. It details methods for its extraction and purification from these sources, outlines its known biological activities, and provides relevant experimental protocols.

Natural Sources of this compound

This compound is found in a variety of natural sources, including vegetable oils and the essential oils of numerous plants. While present in modest quantities, these sources represent viable starting materials for the isolation of natural this compound for research purposes.

Major Vegetable Oil Sources

The primary commercial natural sources of this compound are coconut oil and palm kernel oil.[1][2] In these oils, this compound exists as part of triglycerides containing decanoic acid (capric acid). The concentration of decanoic acid in coconut oil is approximately 10%, and in palm kernel oil, it is around 4%.[3] The alcohol is typically obtained through the hydrogenation of these decanoic acid esters.

| Natural Source | Typical this compound Precursor (Decanoic Acid) Content (%) |

| Coconut Oil | ~10% |

| Palm Kernel Oil | ~4% |

Data compiled from multiple sources indicating the percentage of decanoic acid, the precursor to this compound.

Essential Oil and Plant Sources

This compound is a component of the essential oils of various plants, contributing to their characteristic aromas. Its presence has been reported in citrus oils, apple, coriander, and the essential oil of Magnolia grandiflora seeds, where it was found to be a significant contributor to the oil's biting deterrent activity against mosquitos.[4][5]

| Plant Source | Part Used | Reported this compound Content/Presence | Reference |

| Magnolia grandiflora | Seeds | 3.3% of essential oil | |

| Citrus Fruits (e.g., orange, grapefruit, lemon) | Peels | Present in essential oils | |

| Apple | Fruit | Present | |

| Coriander | Seeds | Present | |

| Ambrette Seeds | Seeds | Present in essential oil | |

| Almond Flowers | Flowers | Present in essential oil |

Extraction and Purification of this compound

The extraction and purification of this compound from natural sources involve a multi-step process, beginning with the liberation of the fatty acids from triglycerides, followed by hydrogenation and finally, purification of the resulting alcohol. For essential oils, direct extraction methods are employed.

Extraction from Vegetable Oils (Coconut and Palm Kernel Oil)

The industrial production of this compound from coconut and palm kernel oil involves the following key steps:

-

Hydrolysis of Triglycerides: The oil is treated to break the ester bonds of the triglycerides, releasing the fatty acids, including decanoic acid.

-

Fractional Distillation of Fatty Acids: The mixture of fatty acids is separated by fractional distillation to isolate the decanoic acid fraction.

-

Hydrogenation of Decanoic Acid: The purified decanoic acid is then catalytically hydrogenated to produce this compound.

A general workflow for this process is illustrated below:

Extraction from Plant Materials (Essential Oils)

For the extraction of this compound from plant materials, steam distillation is a commonly employed method.

This protocol is a general guideline for the extraction of essential oils from plant matter, such as citrus peels or herbs.

Materials and Equipment:

-

Plant material (e.g., citrus peels, chopped)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle or hot plate

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Place the prepared plant material into the biomass flask. Add water to the boiling flask.

-

Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils, including this compound, to vaporize.

-

Condensation: The steam and essential oil vapor mixture will then pass into the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous layer).

-

Separation: Transfer the distillate to a separatory funnel and separate the organic layer (essential oil) from the aqueous layer.

-

Solvent Extraction of Hydrosol: To maximize yield, the aqueous layer can be extracted with a small volume of an organic solvent to recover any dissolved essential oil.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the pure essential oil.

Purification by Fractional Distillation

The crude extract containing this compound and other fatty alcohols or essential oil components can be further purified by fractional distillation. This technique separates compounds based on their different boiling points.

Materials and Equipment:

-

Crude this compound extract

-

Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and collection flasks)

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

-

Thermometer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude extract into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Heating: Gently heat the flask. The mixture will begin to boil, and the vapor will rise into the fractionating column.

-

Fractionation: The fractionating column provides a large surface area for repeated condensation and vaporization cycles, which enriches the vapor with the more volatile components.

-

Collection of Fractions: As the vapor reaches the top of the column, monitor the temperature. Collect the distillate in separate fractions based on the boiling point ranges of the expected components. This compound has a boiling point of approximately 232.9 °C.

-

Analysis: Analyze the collected fractions using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the identification and quantification of this compound in natural extracts.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

Prepare a stock solution of a this compound standard in a suitable solvent (e.g., hexane or dichloromethane).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample extract by diluting it in the same solvent to a concentration within the calibration range.

-

If necessary, derivatize the sample to improve volatility and chromatographic separation.

GC-MS Parameters (General):

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is a common carrier gas.

-

Injection Mode: Split or splitless injection can be used depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is programmed to separate the components of the mixture based on their boiling points.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, with its role as an insect repellent and a modulator of certain receptors being of particular interest for scientific study.

Insect Repellent and Semiochemical Activity

This compound acts as a semiochemical, a chemical signal that mediates interactions between organisms. It has been identified as a component of insect pheromones and also functions as a kairomone, a chemical released by one species that benefits another. For example, it has shown significant biting deterrent activity against the Aedes aegypti mosquito.

A simplified representation of its role as a semiochemical is shown below:

This method is a standard for evaluating the efficacy of insect repellents.

Materials and Equipment:

-

Mosquito cage containing a known number of host-seeking female mosquitoes (Aedes aegypti).

-

Test substance (this compound solution of known concentration).

-

Control substance (solvent only).

-

Human volunteer.

-

Gloves and protective clothing.

Procedure:

-

Preparation: A defined area on the volunteer's forearm is marked.

-

Application: The test substance is applied to the marked area. The other arm can be treated with the control substance.

-

Exposure: The treated arm is exposed inside the mosquito cage for a set period.

-

Observation: The number of mosquito landings and attempted bites on the treated and control areas are recorded.

-

Data Analysis: The percentage of repellency is calculated based on the reduction in landings/bites on the treated arm compared to the control arm.

Modulation of Receptor Activity

Preliminary studies have indicated that this compound can modulate the function of certain neurotransmitter receptors.

-

Glycine Receptors: this compound has been observed to enhance the function of homomeric glycine receptors.

-

5-HT2A Receptors: It has been shown to inhibit 5-HT2A receptors.

Further research is needed to elucidate the precise mechanisms and signaling pathways involved.

A general protocol to assess the effect of this compound on a specific receptor expressed in a cell line.

Materials and Equipment:

-

Cell line expressing the target receptor (e.g., glycine or 5-HT2A receptors).

-

Cell culture reagents.

-

This compound solutions of varying concentrations.

-

Agonist and antagonist for the target receptor.

-

Assay platform (e.g., fluorescence-based calcium imaging, electrophysiology).

Procedure:

-

Cell Culture: Culture the cells expressing the target receptor under appropriate conditions.

-

Compound Application: Pre-incubate the cells with different concentrations of this compound.

-

Receptor Activation: Stimulate the cells with a known agonist of the target receptor.

-

Signal Detection: Measure the cellular response (e.g., changes in intracellular calcium levels, ion channel currents).

-

Data Analysis: Determine the effect of this compound on the receptor's response to the agonist (e.g., potentiation, inhibition) and calculate parameters like IC50 or EC50.

This guide provides a foundational understanding for researchers interested in the natural sourcing and scientific investigation of this compound. The provided protocols are intended as a starting point and may require optimization based on specific research objectives and available resources.

References

Understanding the Hydrophobic Nature of 1-Decanol in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophobic character of 1-decanol in aqueous environments. This compound, a ten-carbon straight-chain fatty alcohol, serves as a significant model compound for studying hydrophobic interactions due to its amphipathic nature—possessing both a polar hydroxyl head and a nonpolar alkyl tail. Its behavior in water is critical in various applications, including its role as a surfactant, its use in the manufacture of plasticizers and lubricants, and notably, its investigation as a penetration enhancer for transdermal drug delivery.[1] This guide summarizes key physicochemical data, details experimental protocols for characterizing its hydrophobicity, and illustrates the underlying molecular interactions.

Physicochemical Properties of this compound

The hydrophobic nature of this compound is quantitatively described by several key physicochemical parameters. These properties dictate its limited solubility in water and its tendency to partition into nonpolar environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molar Mass | 158.28 g/mol | [1] |